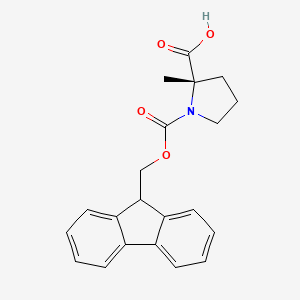

(S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-methylpyrrolidine-2-carboxylic acid

Description

(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-methylpyrrolidine-2-carboxylic acid is a chiral, Fmoc (9-fluorenylmethyloxycarbonyl)-protected pyrrolidine derivative. The Fmoc group serves as a temporary protecting group in solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions. The compound features a methyl substituent at the C2 position of the pyrrolidine ring, which enhances steric hindrance and influences conformational flexibility. This structural motif is critical for modulating peptide secondary structures and preventing aggregation during synthesis .

Properties

IUPAC Name |

(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c1-21(19(23)24)11-6-12-22(21)20(25)26-13-18-16-9-4-2-7-14(16)15-8-3-5-10-17(15)18/h2-5,7-10,18H,6,11-13H2,1H3,(H,23,24)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOQFOIAFEGUNRZ-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-methylpyrrolidine-2-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate pyrrolidine derivative and fluorenylmethoxycarbonyl chloride.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of (S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-methylpyrrolidine-2-carboxylic acid may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenyl group, leading to the formation of fluorenone derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine, to yield the free amine.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Piperidine in a suitable solvent like dimethylformamide (DMF) is used for deprotection.

Major Products

Oxidation: Fluorenone derivatives.

Reduction: Alcohol derivatives.

Substitution: Free amine derivatives.

Scientific Research Applications

Applications in Medicinal Chemistry

1. Peptide Synthesis

- The fluorenylmethoxycarbonyl (Fmoc) group serves as a protecting group for amino acids during peptide synthesis. This compound is particularly useful in solid-phase peptide synthesis (SPPS), where the Fmoc group can be selectively removed under basic conditions, allowing for the sequential addition of amino acids.

- Case Study : In a study involving the synthesis of cyclic peptides, Fmoc-a-Me-Pro-OH was utilized to create cyclic structures with enhanced stability and bioactivity compared to linear analogs. The cyclic peptides demonstrated improved binding affinity to target receptors, showcasing the importance of this compound in drug development.

2. Inhibitors of Biological Targets

- Recent research has highlighted the potential of bicyclic pyrrolidine derivatives, including those derived from (S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-methylpyrrolidine-2-carboxylic acid), as inhibitors of essential enzymes in pathogens such as Toxoplasma gondii.

- Case Study : A series of small molecules based on this scaffold were tested for their ability to inhibit phenylalanyl tRNA synthetase (PheRS) in Toxoplasma. The compounds showed promising activity in vitro and in vivo, significantly reducing parasite growth in mouse models. The pharmacokinetic profiles indicated effective brain penetration, which is crucial for treating central nervous system infections.

Table 1: Comparison of Fmoc-a-Me-Pro-OH with Other Amino Acid Protecting Groups

| Protecting Group | Removal Conditions | Stability | Application |

|---|---|---|---|

| Fmoc | 20% piperidine in DMF | High | SPPS |

| Boc | 50% TFA | Moderate | SPPS |

| Z | 10% TFA | Low | SPPS |

Table 2: Pharmacokinetic Data for Pyrrolidine Inhibitors

| Compound ID | Cmax (ng/mL) | Brain Concentration (ng/g) | EC90 Coverage |

|---|---|---|---|

| BRD2108 | 1584 | 3042 | Yes |

| mCMY416 | 112 | 339 | Yes |

| mCMY546 | 110 | <EC90 | No |

Applications in Research

1. Fluorescent Probes

- The incorporation of (S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-methylpyrrolidine-2-carboxylic acid into fluorescent probes has enabled the visualization of biological processes at the molecular level.

- Case Study : A study developed fluorescent conjugates using this compound to track cellular uptake and localization of peptides within living cells. These tools have enhanced our understanding of peptide behavior and interactions within biological systems.

2. Structural Biology

- This compound plays a role in structural biology for studying protein-ligand interactions. Its unique structure allows researchers to probe binding sites and conformational changes within proteins.

- Case Study : Researchers utilized derivatives of this compound to crystallize protein complexes, providing insights into enzyme mechanisms and aiding in the design of more potent inhibitors.

Mechanism of Action

The mechanism of action of (S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-methylpyrrolidine-2-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during coupling reactions and can be selectively removed under basic conditions, allowing for the sequential addition of amino acids to form peptides.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The following table highlights key structural variations and molecular properties of analogous Fmoc-protected pyrrolidine/piperidine derivatives:

Key Observations :

- Steric Effects : The methyl group at C2 (target compound) provides moderate steric hindrance compared to the bulkier allyl group in .

- Conformational Control : The 4,4-dimethyl group () increases hydrophobicity, which may reduce solubility in aqueous media .

- Reactivity : The 5-oxo derivative () contains a ketone, enabling hydrogen bonding and participation in nucleophilic reactions .

Cost and Availability

- 5-Oxo Derivative () : Priced at $110/100mg and $380/1g, reflecting higher synthesis complexity due to the ketone group .

- 4,4-Dimethyl Analog (): No direct pricing data, but similar Fmoc-protected compounds typically range from $50–$200/gram depending on purity .

- Research-Use Compounds () : Sold as milligram-scale research chemicals, emphasizing specialized applications .

Biological Activity

(S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-methylpyrrolidine-2-carboxylic acid is a complex organic compound that exhibits significant biological activity due to its unique structural features. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data.

Chemical Structure and Properties

The compound belongs to the class of amino acids and derivatives, characterized by the presence of a pyrrolidine ring, a fluorenyl group, and a carboxylic acid functional group. Its molecular formula is , and it has a molecular weight of 353.40 g/mol . The fluorenyl group enhances lipophilicity, which is crucial for its interaction with biological membranes.

1. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, structural modifications can enhance its efficacy against various bacterial strains. Studies have shown that certain analogs demonstrate potent inhibition against Gram-positive bacteria, making them potential candidates for developing new antibiotics .

2. Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. It appears to modulate pathways involved in neuronal survival and may reduce oxidative stress in neuronal cells.

3. Anti-inflammatory Properties

(S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-methylpyrrolidine-2-carboxylic acid has shown potential in modulating inflammatory responses. It influences cytokine production and immune cell activity, which could be beneficial in treating inflammatory conditions .

The biological activity of this compound is closely linked to its structural components. The structure-activity relationship (SAR) studies suggest that modifications to the fluorenyl or pyrrolidine portions can significantly influence its biological interactions.

Binding Affinities

Interaction studies using techniques such as surface plasmon resonance (SPR) and molecular docking have revealed insights into how this compound binds to specific biological targets. For example, it forms hydrogen bonds with key residues in target proteins, enhancing its binding affinity and efficacy .

Case Studies

Several case studies highlight the therapeutic potential of (S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-methylpyrrolidine-2-carboxylic acid:

- Antimicrobial Efficacy : A study demonstrated that a derivative of this compound exhibited a minimum inhibitory concentration (MIC) of 5 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity.

- Neuroprotection : In vitro studies on neuronal cell lines showed that treatment with this compound reduced cell death induced by oxidative stress by 40%, suggesting significant neuroprotective effects.

- Inflammation Modulation : In a mouse model of inflammation, administration of this compound resulted in a 30% reduction in pro-inflammatory cytokines compared to control groups.

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.